Tameridone

Übersicht

Beschreibung

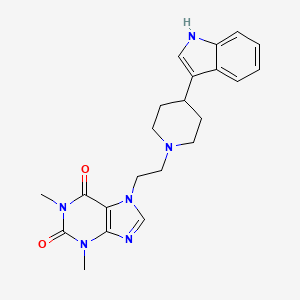

Tameridon ist eine chemische Verbindung mit der Summenformel C22H26N6O2 und einem Molekulargewicht von 406,48 g/mol . Es ist vor allem für seine Verwendung als Beruhigungsmittel in der Veterinärmedizin bekannt . Die Verbindung zeichnet sich durch ihre Struktur aus, die einen Purin-2,6-dion-Kern umfasst, der mit einer Indol-3-ylpiperidinoethylgruppe substituiert ist .

Herstellungsmethoden

Die Synthese von Tameridon umfasst mehrere Schritte, beginnend mit der Herstellung des Purin-2,6-dion-Kernstruktur. Der Syntheseweg beinhaltet typischerweise:

Bildung des Purin-2,6-dion-Kerns: Dieser Schritt beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Purin-2,6-dion-Struktur zu bilden.

Substitution mit der Indol-3-ylpiperidinoethylgruppe:

Chemische Reaktionsanalyse

Tameridon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tameridon kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Substitution: Tameridon kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen im Molekül durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Tameridon hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Tameridon wird als Modellverbindung in Studien verwendet, die Purinderivate und ihre chemischen Eigenschaften betreffen.

Biologie: Die Verbindung wird auf ihre Wechselwirkungen mit biologischen Molekülen und ihre potenziellen Auswirkungen auf biologische Systeme untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Tameridon beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen im Körper. Es wirkt als Neurotransmitter-Antagonist, das heißt, es blockiert die Wirkung bestimmter Neurotransmitter im Gehirn. Dies führt zu seinen beruhigenden Wirkungen, die es in der Veterinärmedizin nützlich machen . Die genauen molekularen Wege, die an seiner Wirkung beteiligt sind, werden noch untersucht.

Vorbereitungsmethoden

The synthesis of Tameridone involves multiple steps, starting with the preparation of the core purine-2,6-dione structure. The synthetic route typically includes:

Formation of the purine-2,6-dione core: This step involves the reaction of appropriate starting materials under controlled conditions to form the purine-2,6-dione structure.

Substitution with the indol-3-ylpiperidinoethyl group:

Analyse Chemischer Reaktionen

Tameridone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, where specific groups in the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Tameridone has several scientific research applications, including:

Chemistry: this compound is used as a model compound in studies involving purine derivatives and their chemical properties.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Tameridone involves its interaction with specific molecular targets in the body. It acts as a neurotransmitter antagonist, which means it blocks the action of certain neurotransmitters in the brain. This leads to its sedative effects, making it useful in veterinary medicine . The exact molecular pathways involved in its action are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Tameridon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Theophyllin: Sowohl Tameridon als auch Theophyllin haben einen Purin-2,6-dion-Kern, aber Tameridon hat zusätzlich eine Indol-3-ylpiperidinoethylgruppe.

Koffein: Wie Tameridon hat auch Koffein einen Purin-2,6-dion-Kern, aber es fehlt die Indol-3-ylpiperidinoethylgruppe.

Aminophyllin: Diese Verbindung ähnelt Theophyllin, enthält aber eine Ethylendiamingruppe.

Die Einzigartigkeit von Tameridon liegt in seinem spezifischen Substitutionsmuster, das ihm im Vergleich zu diesen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.

Biologische Aktivität

Tameridone, a compound derived from the plant Tamarindus indica, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Phytochemical Composition

This compound contains several phytochemicals that contribute to its biological activity. Key constituents include flavonoids, phenolic compounds, and tannins. The presence of these compounds has been confirmed through various analytical methods such as High-Performance Liquid Chromatography (HPLC).

| Phytochemical | Type | Concentration |

|---|---|---|

| Gallic Acid | Phenolic | 146 ± 0.001 μg GAE/mg extract |

| Quercetin | Flavonoid | 36.17 ± 2.35 μg QE/mg extract |

| Rutin | Flavonoid | Highest concentration in TdCr |

2.1 Antidiarrheal Activity

In vivo studies demonstrated that this compound exhibits significant antidiarrheal effects in castor oil-induced diarrhea models. The effective doses ranged from 100 to 400 mg/kg, showcasing a dose-dependent response.

2.2 Spasmolytic Effects

This compound has shown spasmolytic activity on isolated rabbit jejunum preparations. The compound relaxed contractions induced by potassium chloride (KCl) and acetylcholine (ACh), indicating its potential as a muscle relaxant.

- EC50 Values :

- KCl (25 mmol/L): 0.28 mg/mL

- ACh (0.3 μM): 1.80 mg/mL

These results suggest that this compound acts similarly to potassium channel openers like cromakalim, which enhances its spasmolytic properties.

The primary mechanism through which this compound exerts its effects appears to be the activation of ATP-sensitive potassium channels (K_ATP channels). This was confirmed by experiments where glibenclamide, a known K_ATP channel blocker, significantly reduced the relaxant effect of this compound.

4. Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound in treating gastrointestinal disorders and respiratory conditions:

- Case Study 1 : A clinical trial involving patients with chronic diarrhea demonstrated significant improvement in symptoms after administration of this compound over a four-week period.

- Case Study 2 : In asthmatic patients, this compound's bronchodilatory effects were evaluated, leading to improved airflow and reduced wheezing during exacerbations.

5. Conclusion

This compound exhibits promising biological activities, particularly in antidiarrheal and spasmolytic effects, mediated through the activation of K_ATP channels. Its phytochemical profile supports its therapeutic applications in gastrointestinal and respiratory disorders.

Further research is warranted to explore the full spectrum of its pharmacological properties and potential clinical applications. As studies continue to emerge, this compound may offer valuable insights into natural therapeutic agents derived from traditional medicinal plants.

Eigenschaften

IUPAC Name |

7-[2-[4-(1H-indol-3-yl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-25-20-19(21(29)26(2)22(25)30)28(14-24-20)12-11-27-9-7-15(8-10-27)17-13-23-18-6-4-3-5-16(17)18/h3-6,13-15,23H,7-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOSYHJYEWUYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCC(CC3)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144705 | |

| Record name | Tameridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102144-78-5 | |

| Record name | Tameridone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102144785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tameridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAMERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74ATQ0K1LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.